molecular formula C20H21N3O2 B12269427 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide

Cat. No.: B12269427
M. Wt: 335.4 g/mol
InChI Key: JFGZXIRSWJWVPB-UHFFFAOYSA-N
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Description

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide is a chemical compound known for its potential pharmacological properties. It is a derivative of benzamide and contains a pyrazole ring, which is a five-membered heterocyclic compound. This compound has been studied for its potential use as a receptor antagonist, particularly targeting the 5-hydroxytryptamine 2A (5-HT2A) receptor .

Preparation Methods

The synthesis of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves several steps. One common method starts with the preparation of the pyrazole ring, followed by its attachment to a benzamide moiety. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzamide moiety would produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide involves its interaction with the 5-HT2A receptor. It acts as an antagonist, binding to the receptor and inhibiting its activation by serotonin. This inhibition can modulate various physiological processes, including mood regulation, platelet aggregation, and vascular smooth muscle contraction .

Comparison with Similar Compounds

3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide can be compared with other benzamide derivatives and pyrazole-containing compounds:

These comparisons highlight the unique structural features and pharmacological properties of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

3-methoxy-N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]benzamide

InChI

InChI=1S/C20H21N3O2/c1-23-14-18(13-22-23)16-8-6-15(7-9-16)10-11-21-20(24)17-4-3-5-19(12-17)25-2/h3-9,12-14H,10-11H2,1-2H3,(H,21,24)

InChI Key

JFGZXIRSWJWVPB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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